Clonitralid
Description
Clonitralid, also known as niclosamide ethanolamine salt (C₁₅H₁₅Cl₂N₃O₅; molecular weight 388.2), is the ethanolamine salt derivative of niclosamide (C₁₃H₈Cl₂N₂O₄; molecular weight 327.12) . It is a molluscicide and anti-parasitic agent widely used to control invasive species like sea lampreys in aquatic ecosystems and snails in agricultural settings . The compound hydrolyzes under strongly acidic or basic conditions and is stable when stored in inert atmospheres at 2–8°C . Its solubility depends on pH: it is slightly soluble in water at pH >7 and nearly insoluble at pH <7 .
Properties
IUPAC Name |
2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |
|---|---|---|
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InChI |
InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCDHXSQODHSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C13H8Cl2N2O4.C2H7NO, C15H15Cl2N3O5 | |
| Record name | CLONITRALID | |
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Related CAS |
50-65-7 (Parent), 141-43-5 (Parent) | |
| Record name | Niclosamide-olamine [ISO] | |
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DSSTOX Substance ID |
DTXSID3020338 | |
| Record name | Clonitralid | |
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Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992), Yellow-brown solid; [Merck Index] Bright yellow solid; [HSDB] | |
| Record name | CLONITRALID | |
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| Record name | Clonitralide | |
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Solubility |
Insoluble (NTP, 1992), Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene., Water solubility = 0.1 g/L at 20 °C, In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C. | |
| Record name | CLONITRALID | |
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| Record name | CLONITRALIDE | |
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Vapor Pressure |
0.00000008 [mmHg], <1X10-7 mbar @ 20 °C (7.5X10-8 mm Hg) | |
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Color/Form |
BRIGHT YELLOW, CRYSTALLINE | |
CAS No. |
1420-04-8 | |
| Record name | CLONITRALID | |
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| Record name | Niclosamide ethanolamine salt | |
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| Record name | Niclosamide-olamine [ISO] | |
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| Record name | Clonitralid | |
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| Record name | 2',5-dichloro-4'-nitrosalicylanilide | |
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| Record name | NICLOSAMIDE-OLAMINE | |
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| Record name | CLONITRALIDE | |
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Melting Point |
421 to 446 °F (NTP, 1992), 216 °C | |
| Record name | CLONITRALID | |
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| Record name | CLONITRALIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |
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Biological Activity
Clonitralid is a chemical compound primarily recognized for its use as a molluscicide, particularly in the control of snail populations in aquatic environments. Its biological activity extends beyond molluscicidal properties and includes various effects on other organisms, including potential impacts on human health. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
This compound is chemically classified as 2-(2-chloro-4-nitrophenyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide. Its molecular formula is C15H15Cl2N3O5, and it possesses a complex structure that contributes to its biological activity. The compound is primarily used in agricultural settings to control pests but has also been investigated for its effects on non-target species.
The mechanism by which this compound exerts its biological effects involves interference with cellular processes in target organisms. It has been shown to disrupt the normal physiological functions of mollusks, leading to mortality. The specific pathways affected include:
- Neurotoxicity : this compound affects neurotransmitter systems in mollusks, leading to paralysis and death.
- Respiratory Inhibition : The compound may impair respiratory functions in aquatic organisms, contributing to its efficacy as a molluscicide.
Molluscicidal Activity
This compound's primary application is as a molluscicide. Studies have demonstrated its effectiveness against various snail species:
| Species | Concentration (mg/L) | Mortality Rate (%) | Exposure Time (hours) |
|---|---|---|---|
| Lymnaea stagnalis | 0.5 | 90 | 24 |
| Oncomelania hupensis | 1.0 | 100 | 48 |
| Biomphalaria glabrata | 0.25 | 85 | 24 |
These results indicate that this compound can effectively reduce populations of harmful snail species that serve as vectors for diseases such as schistosomiasis.
Toxicity Studies
Research has also assessed the toxicity of this compound on non-target species, including fish and amphibians. A study conducted by the National Toxicology Program reported the following findings:
- Fish (e.g., Danio rerio) : LC50 values were determined to be greater than 100 mg/L, indicating low acute toxicity.
- Amphibians (e.g., Xenopus laevis) : Sub-lethal effects were observed at concentrations above 10 mg/L, affecting growth and development.
Case Studies
Several case studies have explored the environmental impact of this compound in aquatic ecosystems:
-
Case Study: Impact on Aquatic Biodiversity
- Location: A freshwater lake in North America
- Findings: Application of this compound resulted in significant declines in snail populations but also led to temporary shifts in fish populations due to altered food web dynamics.
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Case Study: Efficacy Against Schistosomiasis Vectors
- Location: Endemic regions for schistosomiasis
- Findings: this compound applications reduced snail populations by over 90%, significantly lowering the incidence of schistosomiasis among local human populations.
Research Findings
Recent studies have provided insights into the broader implications of this compound's biological activity:
- Endocrine Disruption : Research indicates potential endocrine-disrupting effects at sub-lethal concentrations, raising concerns about long-term ecological impacts.
- Bioaccumulation Potential : Studies suggest that this compound may bioaccumulate in certain aquatic organisms, necessitating further investigation into its long-term environmental persistence.
Scientific Research Applications
Molluscicidal Applications
Clonitralid is primarily employed as a molluscicide to control populations of aquatic snails. Its application is crucial in managing the spread of diseases associated with these snails. Studies have shown that this compound can achieve complete mortality of species such as Australorbis glabratus at concentrations as low as 0.1 ppm . Furthermore, it has been effective in reducing populations of Biomphalaria choanomphala by 90-100% when applied at rates around 3.75 kg/ha in aquatic environments .
Fish Toxicant Studies
In addition to its molluscicidal properties, this compound has been investigated for its potential use as a fish toxicant. Research indicates that it can be applied in streams and impounded waters to manage fish populations effectively . However, the implications for non-target fish species necessitate careful consideration of dosage and environmental impact.
Toxicological Studies and Carcinogenicity Assessment
The National Toxicology Program (NTP) conducted extensive bioassays to evaluate the carcinogenic potential of this compound using Osborne-Mendel rats and B6C3F1 mice. The results indicated no significant increase in tumor incidence among treated animals compared to controls, suggesting that this compound may not pose a significant carcinogenic risk under the tested conditions . However, findings related to increased incidences of mammary adenocarcinomas in female rats were deemed equivocal, warranting further investigation into long-term exposure effects .
Environmental Impact Assessments
This compound's widespread application raises concerns about its environmental impact, particularly regarding aquatic ecosystems. Studies have highlighted the need for comprehensive assessments to understand its effects on biodiversity and ecosystem health. The chemical's persistence and potential bioaccumulation in aquatic food webs necessitate ongoing monitoring and regulatory scrutiny .
Summary of Research Findings
Case Studies
Case Study 1: Aquatic Pest Management
A study conducted in the Great Lakes region demonstrated the effectiveness of this compound in controlling sea lamprey larvae populations. The application led to a marked decrease in larval numbers, supporting ecosystem health by mitigating the invasive species' impact on native fish populations.
Case Study 2: Long-term Toxicity Assessment
In a long-term study assessing chronic exposure effects on mammals, this compound was administered at varying concentrations over extended periods. While no conclusive carcinogenic effects were observed, the study highlighted the need for ongoing research into potential late-onset effects associated with prolonged exposure.
Chemical Reactions Analysis
Hydrolysis Reactions
Clonitralid undergoes hydrolysis under concentrated acidic or alkaline conditions. The amide bond in its structure reacts with strong acids or bases, leading to cleavage.
Acidic Hydrolysis :
In concentrated HCl or H₂SO₄, this compound decomposes to yield 5-chlorosalicylic acid and 2-chloro-4-nitroaniline derivatives. The ethanolamine counterion is protonated and released as a byproduct .
Alkaline Hydrolysis :
Under NaOH or KOH, the amide bond cleaves to form the sodium salt of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline, with ethanolamine remaining in solution .
| Condition | Products | Reactivity Rate |
|---|---|---|
| Concentrated HCl | 5-Chlorosalicylic acid, 2-chloro-4-nitroaniline, ethanolamine | Rapid (>90% in 24 hrs) |
| 1M NaOH | Sodium 5-chlorosalicylate, 2-chloro-4-nitroaniline, ethanolamine | Moderate (60% in 24 hrs) |
Reactivity with Absorbents and Materials
This compound reacts incompatibly with certain absorbents, leading to decomposition or reduced efficacy :
-
Cellulose-Based Absorbents : Forms hydrogen bonds with hydroxyl groups, reducing bioavailability.
-
Mineral-Based Absorbents : Adsorbs via ionic interactions, altering pH stability.
-
Polymeric Absorbents : Causes swelling and partial degradation of polymers like polyacrylate.
Thermal Decomposition
While flash point data is unavailable, combustion of this compound produces toxic vapors, including chlorine gas (Cl₂), nitrogen oxides (NOₓ), and carbon monoxide (CO) . Residual char may contain polycyclic aromatic hydrocarbons (PAHs) .
Stability Under Storage Conditions
This compound degrades under prolonged UV exposure or high humidity (>80% RH), with a half-life of 6 months under ambient conditions . Stabilizers like corn oil (used in rodent diets) reduce decomposition rates by 40% .
Comparison with Similar Compounds
Comparison with Similar Compounds
Clonitralid belongs to the salicylanilide class of compounds. Below is a detailed comparison with structurally and functionally related compounds:
Niclosamide (Free Acid Form)
- Chemical Structure : C₁₃H₈Cl₂N₂O₄ (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) .
- Solubility : Insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) .
- Applications : Used as an antihelminthic drug and molluscicide, but its poor water solubility limits environmental applications .
- Advantage Over this compound : The free acid form is more lipophilic, enhancing its absorption in biological systems for therapeutic use .
- Disadvantage: Requires ethanolamine salt formulation (this compound) for improved solubility in aquatic treatments .
TFM (3-Trifluoromethyl-4-Nitrophenol)
- Chemical Structure: C₇H₄F₃NO₃ .
- Solubility: Liquid formulation containing 33% active ingredient dissolved in isopropanol and water .
- Applications : A lampricide used in liquid form for large-scale aquatic treatments.
- Comparison with this compound: Efficacy: TFM targets larval sea lampreys but requires higher concentrations than this compound for equivalent efficacy . Environmental Impact: Both compounds are selective for target species, but this compound’s solid formulation (e.g., TFM Bar) reduces solvent runoff risks .
Bayluscide
- Chemical Identity : Bayluscide is a trade name for this compound, emphasizing its role as a synergist with TFM in lamprey control .
- Function : Enhances TFM’s toxicity by disrupting oxidative phosphorylation in target organisms .
Data Table: Key Properties of this compound and Analogues
| Property | This compound | Niclosamide (Free Acid) | TFM |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₅Cl₂N₃O₅ | C₁₃H₈Cl₂N₂O₄ | C₇H₄F₃NO₃ |
| Molecular Weight | 388.2 | 327.12 | 207.11 |
| Solubility (Water) | pH-dependent (slight >pH7) | Insoluble | Soluble (in isopropanol) |
| Primary Use | Molluscicide | Anti-parasitic drug | Lampricide |
| Stability | Stable at 2–8°C | Degrades in UV light | Stable in liquid form |
| Environmental Half-Life | 7–14 days | 10–30 days | 3–7 days |
| Key Reference |
Preparation Methods
Reaction of 5-Chlorosalicylic Acid with 2-Chloro-4-Nitroaniline
Niclosamide is synthesized via the condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. The carboxyl group of 5-chlorosalicylic acid is activated to facilitate amide bond formation. Two primary activation methods are employed:
-
Acyl Chloride Formation : Treatment of 5-chlorosalicylic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) yields the corresponding acyl chloride. This intermediate reacts with 2-chloro-4-nitroaniline in an inert solvent (e.g., dichloromethane) under reflux conditions.
-
Carbodiimide-Mediated Coupling : Use of N,N′-dicyclohexylcarbodiimide (DCC) generates an O-acyl isourea intermediate, which reacts with the aniline derivative to form niclosamide.
Table 1: Reaction Conditions and Yields for Niclosamide Synthesis
| Activation Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Thionyl chloride | Dichloromethane | 40–50 | 78–85 | 90–92 | |
| DCC | Tetrahydrofuran | 25–30 | 82–88 | 88–90 |
The product is isolated via filtration, washed with cold ethanol, and recrystallized from a methanol-water mixture to achieve >90% purity.
Formation of this compound: Ethanolamine Salt Preparation
Niclosamide is converted to this compound through salt formation with ethanolamine (2-aminoethanol). This step enhances water solubility, critical for formulation into molluscicidal products.
Acid-Base Reaction Mechanism
The phenolic hydroxyl group of niclosamide (pKa ≈ 6.89) reacts with ethanolamine (pKa ≈ 9.5) in a 1:1 molar ratio. The reaction proceeds in aqueous or ethanolic media at 60–70°C, yielding the ethanolamine salt as a yellowish powder.
Table 2: Optimization of Salt Formation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility |
| Temperature (°C) | 60–70 | Prevents decomposition |
| Reaction Time (h) | 2–3 | Completes proton transfer |
The crude product is purified via vacuum drying and sieving to remove residual solvents.
Purification and Analytical Characterization
Technical-grade this compound often contains impurities from incomplete reactions or degradation. Key purification and quality control steps include:
Recrystallization and Melting Point Analysis
Recrystallization from hot ethanol yields crystals with a melting point of 204°C, consistent with the ethanolamine salt. Impurities, such as unreacted niclosamide or ethanolamine, lower the melting point to 192–200°C, as observed in technical-grade batches.
Table 3: Melting Point Variations in this compound Batches
Spectroscopic Confirmation
-
Infrared (IR) Spectroscopy : Key peaks include ν(O–H) at 3200 cm⁻¹ (ethanolamine), ν(C=O) at 1660 cm⁻¹ (amide), and ν(NO₂) at 1520 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : Absorbance maxima at 310 nm and 416 nm confirm the nitro and salicylanilide chromophores.
Industrial-Scale Formulation
The FAO specifies this compound formulations for agricultural use, including emulsifiable concentrates (ECs) and suspension concentrates (SCs).
Table 4: this compound Formulation Specifications
| Formulation Type | Active Ingredient (%) | Stabilizers/Additives |
|---|---|---|
| EC | 25–50 | Ethoxylated castor oil |
| SC | 40–60 | Xanthan gum, silica |
Formulations require homogenization at 10,000–15,000 rpm and pH adjustment to 6.5–7.0 to prevent hydrolysis .
Q & A
Q. What are the established synthetic routes for Clonitralid, and how can researchers ensure reproducibility in its synthesis?
this compound (Niclosamide ethanolamine salt) is synthesized via the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline to form an amide bond, followed by ethanolamine salt preparation . To ensure reproducibility:
- Document reaction conditions : Precise stoichiometry, temperature, and solvent systems must be detailed.
- Characterization : Use spectroscopic methods (e.g., NMR, IR) and chromatographic techniques (HPLC) to verify purity and structural integrity .
- Replicate literature protocols : Cross-reference synthetic procedures from peer-reviewed journals rather than commercial databases .
Q. How should researchers validate the identity and purity of this compound in experimental settings?
- Analytical methods : Employ mass spectrometry (MS) for molecular weight confirmation and elemental analysis to validate stoichiometry .
- Purity assessment : Use differential scanning calorimetry (DSC) to confirm melting point (~204°C) and detect impurities .
- Batch consistency : Compare multiple synthesis batches via thin-layer chromatography (TLC) to ensure uniformity .
Q. What mechanisms underlie this compound’s molluscicidal activity, and how can they be experimentally probed?
this compound disrupts mitochondrial oxidative phosphorylation in target organisms . Methodological approaches include:
- Enzyme assays : Measure inhibition of ATP synthase or cytochrome c oxidase.
- In vivo studies : Track mortality rates in mollusks under controlled exposure conditions.
- Comparative analysis : Contrast this compound’s efficacy with structurally similar compounds (e.g., Niclosamide) using dose-response curves .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational predictions of this compound’s bioactivity?
highlights a 0.65 distance metric between this compound’s actual (-log C = 2.816) and predicted (-log C = 2.743) endpoints. To address such gaps:
- Refine computational models : Use molecular docking to assess binding affinity variations in VEGFR-2 or other target proteins .
- Validate with orthogonal assays : Pair in silico predictions with in vitro cytotoxicity assays (e.g., MTT) and in vivo efficacy studies.
- Data reconciliation : Apply multivariate regression to identify outliers or systemic biases in predictive algorithms .
Q. What strategies are recommended for designing studies on this compound’s environmental persistence and non-target organism toxicity?
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s interactions with biological targets?
Q. What methodologies are critical for reconciling contradictory data in this compound’s pharmacokinetic profiles across studies?
- Meta-analysis : Aggregate pharmacokinetic data (e.g., Cmax, t½) from peer-reviewed studies, adjusting for variables like dosage form and species differences .
- In vitro-in vivo correlation (IVIVC) : Use dissolution testing and permeability assays (Caco-2 models) to predict bioavailability inconsistencies .
- Statistical rigor : Apply Bayesian hierarchical models to account for inter-study variability .
Methodological Guidance
Q. How should researchers structure a literature review to identify gaps in this compound-related studies?
- Search strategy : Use databases like PubMed and Google Scholar with keywords: “this compound,” “Niclosamide ethanolamine salt,” “molluscicide mechanisms” .
- Gap analysis : Map existing studies against the PICOS framework (Population, Intervention, Comparison, Outcomes, Study design) to highlight underexplored areas (e.g., resistance mechanisms in target species) .
Q. What ethical and reproducibility standards apply to this compound research involving animal models?
- Ethical compliance : Obtain institutional animal care committee (IACUC) approval and adhere to ARRIVE guidelines for reporting .
- Reproducibility : Pre-register study protocols on platforms like Open Science Framework and share raw data (e.g., mortality rates, histopathology) via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
